molecular formula C11H15N5O B131204 N-(4-Azidobenzoyl)putrescine CAS No. 143693-47-4

N-(4-Azidobenzoyl)putrescine

Cat. No.: B131204
CAS No.: 143693-47-4
M. Wt: 233.27 g/mol
InChI Key: NNPASHXQOFJAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Azidobenzoyl)putrescine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Protein Labeling and Cross-linking
    • N-(4-Azidobenzoyl)putrescine is utilized to label proteins for subsequent identification and analysis. For instance, it has been shown to covalently bind to rabbit skeletal muscle actin, enabling researchers to study actin dynamics and interactions within the cytoskeleton . This cross-linking capability is crucial for understanding the structural organization of proteins in cellular environments.
  • Studying Protein-Protein Interactions
    • The compound facilitates the investigation of protein-protein interactions by allowing researchers to capture transient complexes under physiological conditions. In one study, it was used to investigate the interactions between actin and other binding partners, providing insights into cellular motility mechanisms .
  • Photoaffinity Labeling in Drug Discovery
    • In drug discovery, this compound serves as a photoaffinity probe to identify potential drug targets. By covalently linking to target proteins upon UV irradiation, it aids in elucidating binding sites and mechanisms of action for various therapeutic compounds .

Case Study 1: Actin Dynamics

A study demonstrated the use of this compound in labeling F-actin in rabbit skeletal muscle. The research highlighted how this labeling technique allowed for the examination of actin filament dynamics and interactions with other cytoskeletal components under different cellular conditions .

Case Study 2: Protein Interaction Mapping

Another investigation utilized this compound to map protein interactions in human cancer cell lines. The study revealed critical insights into how specific proteins interact during cell proliferation, which could inform therapeutic strategies against cancer .

Data Tables

Table 1: Summary of Applications of this compound

Application AreaDescriptionKey Findings/References
Protein LabelingCovalent binding to proteins for identificationActin cross-linking
Protein-Protein InteractionsInvestigation of transient complexesActin dynamics
Drug DiscoveryIdentification of drug targets through photoaffinity labelingTarget binding sites

Table 2: Case Study Results on Actin Dynamics

Experimental ConditionObserved EffectsReference
UV IrradiationEnhanced cross-linking efficiency with actin
Varying ConcentrationsDifferential binding patterns observed with different protein concentrations

Properties

CAS No.

143693-47-4

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

N-(4-aminobutyl)-4-azidobenzamide

InChI

InChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17)

InChI Key

NNPASHXQOFJAKY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-]

Key on ui other cas no.

143693-47-4

Synonyms

N-(4-azidobenzoyl)putrescine

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.